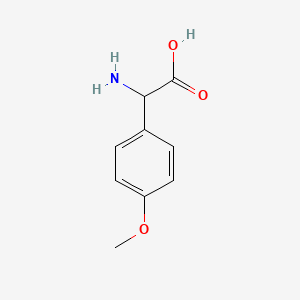

2-Amino-2-(4-methoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUAKXUIILGDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-53-6, 19789-59-4 | |

| Record name | NSC154924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19789-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, a key derivative of the amino acid glycine.[1][2] Understanding these characteristics is paramount for its application in medicinal chemistry, biochemistry, and pharmaceutical development, as they govern solubility, absorption, formulation, and interaction with biological systems.[1][3][4]

Core Molecular and Physical Properties

This compound is an amino acid derivative featuring a central alpha-carbon bonded to an amino group, a carboxylic acid group, and a 4-methoxyphenyl substituent.[1] This structure imparts amphoteric and partially lipophilic characteristics.[1][5] The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₁NO₃ | CymitQuimica, ECHEMI[1][6] |

| Molecular Weight | 181.19 g/mol | PubChem, ECHEMI[7] |

| Exact Mass | 181.07389321 Da | PubChem |

| Melting Point | 235 °C (sublimes) | ECHEMI[6] |

| Predicted Density | 1.246 g/cm³ | ECHEMI[6][8] |

| Predicted XLogP3 | -1.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

Solubility Profile: A Critical Parameter

Solubility is a foundational property that dictates a compound's utility in both biological assays and formulation development. As an amino acid derivative, the solubility of this compound is highly dependent on pH.[5][9]

-

Aqueous Solubility : The compound is expected to have limited to moderate solubility in neutral water.[5] Its amphoteric nature, stemming from the carboxylic acid and amino groups, allows for significantly increased solubility in acidic or basic aqueous solutions.[5][10] In acidic conditions (low pH), the amino group is protonated to form a soluble ammonium salt. In basic conditions (high pH), the carboxylic acid group is deprotonated to form a soluble carboxylate salt.[5]

-

Organic Solvent Solubility : The presence of the methoxyphenyl group adds a degree of lipophilicity.[1] Good solubility is anticipated in polar organic solvents like methanol and ethanol.[5] Conversely, it is likely to have poor solubility in non-polar solvents such as hydrocarbons.[5] Highly hydrophobic peptides or amino acid derivatives often require initial dissolution in an organic solvent like DMSO, which can then be diluted with aqueous buffers.[11][12]

This protocol outlines a standardized and reliable method for quantifying the solubility of the target compound. The core principle is to create a saturated solution and then measure the concentration of the dissolved solute.

Causality and Rationale : The shake-flask method is considered a gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. Using an excess of the solid compound ensures that the solvent becomes fully saturated.[5] Centrifugation is a critical step to separate the undissolved solid from the supernatant, preventing particulate matter from artificially inflating the measured concentration.

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, DMSO).[5]

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. For a more complete separation, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[5][11]

-

Sample Collection : Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.[5]

-

Quantification : Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13] Calculate the solubility from the measured concentration and the dilution factor.

References

- 1. CAS 19789-59-4: this compound [cymitquimica.com]

- 2. adooq.com [adooq.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. microbenotes.com [microbenotes.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. bachem.com [bachem.com]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Amino-2-(4-methoxyphenyl)acetic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, a key building block in pharmaceutical and materials science. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for elucidating its role in complex chemical systems. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering not just the data itself, but the scientific rationale behind the experimental methodologies and interpretation of the results.

Introduction

This compound, also known as 4-methoxyphenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral center, an aromatic ring with an electron-donating methoxy group, a carboxylic acid, and an amino group, gives rise to a distinct and informative spectroscopic profile. Accurate characterization is the bedrock of its application, ensuring reproducibility and reliability in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated to its spectroscopic output. Understanding this relationship is key to interpreting the data effectively.

Figure 1. Molecular structure of this compound and the corresponding spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A meticulously prepared sample is critical for acquiring high-resolution NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH). DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, to reference the chemical shifts.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methoxy, and alpha-amino acid moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH(NH₂)COOH) |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~4.50 | Singlet | 1H | α-CH |

| ~3.75 | Singlet | 3H | -OCH₃ |

| Variable | Broad Singlet | 3H | -NH₂ and -COOH |

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~159 | Ar-C (attached to -OCH₃) |

| ~132 | Ar-C (ipso to -CH(NH₂)COOH) |

| ~128 | Ar-C (ortho to -CH(NH₂)COOH) |

| ~114 | Ar-C (ortho to -OCH₃) |

| ~57 | α-C |

| ~55 | -OCH₃ |

Interpretation and Causality

The electron-donating methoxy group (-OCH₃) influences the chemical shifts of the aromatic protons and carbons. The protons ortho to the methoxy group are shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing amino acid moiety. This is a direct consequence of the mesomeric effect of the methoxy group increasing electron density at the ortho and para positions. The α-proton appears as a singlet, and its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid and amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common and effective technique.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR region and serves as an inert matrix.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for subtraction.

FT-IR Spectral Data

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃, α-CH) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1510 | Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | para-disubstituted aromatic C-H out-of-plane bend |

Interpretation and Causality

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group of the carboxylic acid, overlapping with the N-H stretching vibrations of the amino group. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of strong bands at ~1250 cm⁻¹ and ~1030 cm⁻¹ confirms the aryl ether linkage of the methoxy group. The out-of-plane bending vibration at ~830 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like amino acids.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer. The instrument parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) should be optimized to obtain a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Data

The mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions.

| m/z (mass-to-charge ratio) | Interpretation |

| 182.08 | [M+H]⁺ (Protonated molecule) |

| 136.08 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 108.06 | [M+H - HCOOH - CO]⁺ or [C₇H₈O]⁺ (Further fragmentation) |

Interpretation and Causality

The base peak in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 182.08, confirming the molecular weight of the compound (181.19 g/mol )[1]. A common fragmentation pathway for α-amino acids involves the loss of formic acid (HCOOH), leading to a significant fragment ion at m/z 136.08. Further fragmentation can occur, providing additional structural information. The fragmentation pattern is a direct result of the molecule's structure and the stability of the resulting fragment ions.

Figure 2. A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the unambiguous identification and characterization of this compound. By understanding the principles behind each technique and the correlation between molecular structure and spectral output, researchers can confidently utilize this valuable compound in their scientific endeavors. The protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of future studies.

References

A Technical Guide to the Potential Biological Activities of 2-Amino-2-(4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest within medicinal chemistry and drug discovery. Its unique structural features, combining an amino acid backbone with a methoxy-substituted phenyl ring, suggest a rich potential for diverse biological activities. This guide provides an in-depth exploration of the theoretical and extrapolated biological potential of this compound, drawing upon the established activities of structurally related molecules. We delve into its potential as an antimicrobial, anticancer, and neuroprotective agent, providing detailed, field-proven experimental protocols to empower researchers to investigate these hypotheses. This document is designed not as a definitive statement of proven activities, but as a technical roadmap for the scientific exploration of this compound's therapeutic promise.

Introduction: The Scientific Premise

This compound, also known as 4-methoxyphenylglycine, possesses a chemical architecture that is a recurring motif in biologically active compounds. The presence of both a chiral alpha-amino acid moiety and a methoxylated aromatic ring provides a foundation for diverse molecular interactions.[1] The amino acid component can participate in hydrogen bonding and act as a building block for larger molecules, while the 4-methoxyphenyl group imparts a degree of lipophilicity and can engage in various receptor-ligand interactions.[1] This unique combination has led to its consideration as a versatile intermediate in pharmaceutical synthesis.[1] This guide will systematically explore the scientific rationale and experimental pathways for investigating its potential in three key therapeutic areas.

Synthesis and Characterization: Foundational Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the Strecker synthesis, which involves the reaction of 4-methoxybenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For enantiomerically pure forms, asymmetric variations of the Strecker synthesis or chemoenzymatic methods employing nitrilases can be utilized.[2]

Table 1: Comparison of Synthetic Routes for 2-Amino-2-(2-methoxyphenyl)acetic Acid (a closely related isomer)[2]

| Synthetic Route | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |

| Asymmetric Strecker Synthesis | 2-Methoxybenzaldehyde | 75-90% | >95% | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH4Cl |

| Bucherer-Bergs Synthesis | 2-Methoxybenzaldehyde | 60-80% | Racemic | KCN, (NH4)2CO3 |

| Chemoenzymatic Synthesis | 2-Methoxybenzaldehyde | 80-95% | >99% | NaCN, NH3, Nitrilase enzyme |

Detailed Protocol: Chemoenzymatic Synthesis of Enantiopure this compound[2]

This protocol is adapted from methodologies for similar compounds and offers a highly efficient and enantioselective one-pot process.

Materials:

-

4-methoxybenzaldehyde

-

Sodium cyanide (NaCN)

-

Ammonia (aqueous solution)

-

Nitrilase enzyme (e.g., from Aspergillus niger)

-

Phosphate buffer (pH 7.5)

-

Hydrochloric acid (HCl)

Procedure:

-

In a buffered aqueous solution (phosphate buffer, pH 7.5), combine 4-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia.

-

To this mixture, add a nitrilase enzyme that selectively hydrolyzes one enantiomer of the in situ-formed α-aminonitrile.

-

Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours. The unreacted enantiomer of the aminonitrile will undergo in situ racemization, allowing for a theoretical yield of up to 100% of the desired amino acid enantiomer.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).

-

Upon completion, acidify the reaction mixture with HCl to precipitate the enantiopure amino acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the purified product.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

Potential Biological Activity I: Antimicrobial Properties

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy for developing novel antimicrobial peptides (AMPs) with enhanced stability and activity. The structural similarity of this compound to phenylglycine, a known component of some antibiotics, suggests its potential as a building block for potent AMPs. Furthermore, various amino acid derivatives have demonstrated inherent antimicrobial properties.[3]

Hypothesized Mechanism of Action

It is plausible that peptides incorporating this compound could exhibit antimicrobial activity through membrane disruption. The amphipathic nature of such peptides, with the hydrophobic 4-methoxyphenyl group and the charged amino acid backbone, could facilitate their insertion into and destabilization of bacterial cell membranes.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay[4][5]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

This compound (or its derivatives)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (typically ≥90% inhibition compared to the positive control).

-

Potential Biological Activity II: Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing methoxyphenyl moieties.[4][5][6][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The structural resemblance of this compound to these active molecules provides a strong rationale for investigating its own anticancer activity.

Hypothesized Mechanism of Action

The methoxy group on the phenyl ring can influence the electronic properties of the molecule, potentially enabling it to interact with specific enzymatic or receptor targets within cancer cells. It is hypothesized that this compound or its derivatives could interfere with signaling pathways crucial for cancer cell survival and proliferation.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity[1][10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Potential Biological Activity III: Neuroprotective Effects

The structural motif of an amino acid coupled with a phenyl ring is present in various neuroprotective agents. Phenylglycine derivatives, for instance, have been shown to exhibit neuroprotective effects in models of excitotoxicity.[8][9] Given that excitotoxicity, oxidative stress, and neuroinflammation are common pathological mechanisms in many neurodegenerative diseases, this compound warrants investigation for its potential to protect neurons from damage.[10]

Hypothesized Mechanism of Action

The potential neuroprotective effects of this compound could be multifactorial. The amino acid moiety might interact with neurotransmitter receptors, such as NMDA receptors, to modulate excitotoxic signaling. The 4-methoxyphenyl group could contribute to antioxidant activity by scavenging free radicals.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of a compound.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay in Neuronal Cell Culture[17][18][19]

This protocol describes a common in vitro model to assess the neuroprotective potential of a compound against glutamate-induced neuronal cell death.

Materials:

-

This compound

-

Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

-

Cell culture medium appropriate for the chosen cells

-

Glutamate solution

-

MTT assay reagents or LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Plating:

-

Culture the neuronal cells according to standard protocols.

-

Plate the cells in 96-well plates at a suitable density and allow them to differentiate or adhere.

-

-

Compound Pre-treatment:

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Pre-treat the cells with the compound for a specific duration (e.g., 1-2 hours) before inducing toxicity.

-

-

Induction of Excitotoxicity:

-

Expose the cells to a toxic concentration of glutamate (the optimal concentration should be determined empirically for the specific cell type).

-

Include control groups: untreated cells, cells treated with the compound alone, and cells treated with glutamate alone.

-

-

Assessment of Cell Viability:

-

After a 24-hour incubation period with glutamate, assess cell viability using a suitable method such as the MTT assay (as described in the anticancer section) or an LDH (lactate dehydrogenase) cytotoxicity assay, which measures membrane integrity.

-

-

Data Analysis:

-

Calculate the percentage of cell viability in the compound-treated groups relative to the glutamate-only treated group.

-

A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

-

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. The structural analogies to known bioactive molecules, coupled with the scientific rationale outlined in this guide, provide a strong foundation for exploring its antimicrobial, anticancer, and neuroprotective activities. The detailed experimental protocols provided herein are intended to serve as a practical starting point for researchers to systematically evaluate these potential biological functions.

Future research should focus on a comprehensive screening of this compound and its derivatives against a broad panel of bacterial strains, cancer cell lines, and in various models of neuronal injury. Elucidation of the precise mechanisms of action will be crucial for any further drug development efforts. The synthesis of a library of related analogs with modifications to the amino acid backbone and the methoxyphenyl ring could also lead to the discovery of compounds with enhanced potency and selectivity. This in-depth technical guide aims to catalyze such research, ultimately paving the way for the potential translation of this promising molecule from the laboratory to the clinic.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of (4-methoxybenzylidene)-(3-methoxynophenyl)amine against neuronal cell death induced by oxygen and glucose deprivation in rat organotypic hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Core-Precursors-for-the-Synthesis-of-2-Amino-2-(4-methoxyphenyl)acetic-acid)

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is a non-proteinogenic amino acid of significant interest in pharmaceutical development.[1][2] Its incorporation into peptide structures can enhance proteolytic stability and modulate hydrophobicity, which are critical parameters for antimicrobial and therapeutic peptides.[3] This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the core precursors and the chemical logic that underpins each methodology. We will explore classical methods like the Strecker and Bucherer-Bergs syntheses, as well as modern asymmetric and chemoenzymatic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strecker Synthesis: A Time-Honored Route

The Strecker synthesis, first reported in 1850, remains a cornerstone for amino acid synthesis due to its use of readily available and simple precursors.[4] This multicomponent reaction elegantly constructs the amino acid backbone from an aldehyde, an ammonia source, and a cyanide source.[5]

Core Precursors:

-

Aldehyde: 4-Methoxybenzaldehyde (p-Anisaldehyde)

-

Ammonia Source: Ammonium Chloride (NH₄Cl) or Ammonia (NH₃)

-

Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Mechanism and Rationale: The reaction proceeds in two main stages.[6] First is the formation of an α-aminonitrile. 4-Methoxybenzaldehyde, the carbonyl precursor, reacts with ammonia (in equilibrium with ammonium chloride) to form an imine.[5][6] The subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile intermediate.[7] The causality here is clear: the aldehyde provides the carbon skeleton, ammonia provides the amino group, and cyanide provides the carboxyl group precursor. The second stage involves the hydrolysis of the nitrile group under acidic or basic conditions to yield the final carboxylic acid.[5]

The primary advantage of the classical Strecker synthesis is its operational simplicity and cost-effectiveness. However, a significant drawback is the lack of stereocontrol, resulting in a racemic mixture of the amino acid, which necessitates a subsequent resolution step if a single enantiomer is desired.[8]

Workflow for Classical Strecker Synthesis

Figure 1. Workflow of the classical Strecker Synthesis.

Protocol for Asymmetric Strecker Synthesis

To overcome the limitation of producing a racemic mixture, asymmetric variations have been developed. One common approach involves using a chiral amine auxiliary.[9][10]

Step 1: α-Aminonitrile Formation [10]

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.

-

Stir the mixture at room temperature for 12-24 hours.

-

The resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.

-

Treat the isolated, desired diastereomer of the α-aminonitrile with a strong acid (e.g., 6M HCl).

-

Heat the mixture under reflux for 4-6 hours to hydrolyze the nitrile and cleave the auxiliary.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the enantiomerically enriched amino acid.

The Bucherer-Bergs Reaction: The Hydantoin Pathway

The Bucherer-Bergs reaction is another powerful multicomponent method for synthesizing α-amino acids.[11] It is closely related to the Strecker synthesis but proceeds through a hydantoin intermediate, which is then hydrolyzed.[12]

Core Precursors:

-

Carbonyl Source: 4-Methoxybenzaldehyde

-

Cyanide Source: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Carbonate/Ammonia Source: Ammonium Carbonate ((NH₄)₂CO₃)

Mechanism and Rationale: This reaction involves the condensation of the aldehyde with ammonium carbonate and potassium cyanide.[13] The aldehyde first forms a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to yield an aminonitrile, similar to the Strecker pathway.[11] However, the presence of carbonate (or CO₂) leads to an intramolecular cyclization to form a 5-substituted hydantoin.[13] This stable heterocyclic intermediate can be isolated and then hydrolyzed under strong acidic or basic conditions to open the ring and afford the desired amino acid.[14]

Like the Strecker synthesis, the classical Bucherer-Bergs reaction yields a racemic product.[10] Its primary advantage lies in the often crystalline and easily purifiable nature of the hydantoin intermediate.

Workflow for Bucherer-Bergs Reaction

Figure 2. Workflow of the Bucherer-Bergs Reaction.

Protocol for Bucherer-Bergs Synthesis[11]

Step 1: Hydantoin Formation

-

In a suitable pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

-

Heat the sealed mixture to 60-80°C for 12-18 hours.

-

Cool the reaction mixture to room temperature to induce crystallization of the hydantoin intermediate.

-

Filter the solid product and wash with cold water.

Step 2: Hydrolysis to Amino Acid

-

Suspend the isolated 5-(4-methoxyphenyl)hydantoin in a strong base solution (e.g., 2M NaOH or Ba(OH)₂).

-

Heat the mixture under reflux for 12-24 hours until the hydrolysis is complete.

-

Cool the solution and carefully acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the racemic amino acid.

-

Filter and purify the product, typically by recrystallization.

Modern Synthetic Approaches: Chemoenzymatic Synthesis

To address the demand for enantiomerically pure amino acids, chemoenzymatic methods have emerged as highly efficient and sustainable alternatives.[15][16] These processes combine the efficiency of chemical synthesis with the exquisite selectivity of enzymes.

Core Precursors:

-

Chemical Step: 4-Methoxybenzaldehyde, Sodium Cyanide, Ammonia

-

Enzymatic Step: Racemic α-Aminonitrile (from the chemical step), Nitrilase or Hydantoinase/Carbamoylase enzymes.

Mechanism and Rationale: A common chemoenzymatic route first involves the chemical synthesis of the racemic α-aminonitrile from 4-methoxybenzaldehyde, as seen in the first stage of the Strecker synthesis.[10] This crude aminonitrile is then subjected to an enzymatic resolution. A highly enantioselective nitrilase enzyme can, for example, selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the desired amino acid from the unreacted nitrile enantiomer. This approach provides very high enantiomeric excess (>99%) in a single pot, making it highly attractive for industrial applications.[10]

Workflow for Chemoenzymatic Synthesis

Figure 3. One-pot chemoenzymatic synthesis workflow.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends critically on the desired outcome, scale, and cost considerations. The following table provides a comparative summary of the discussed pathways.

| Parameter | Classical Strecker | Bucherer-Bergs | Asymmetric Strecker | Chemoenzymatic |

| Core Precursors | Aldehyde, NH₄Cl, NaCN | Aldehyde, (NH₄)₂CO₃, KCN | Aldehyde, Chiral Amine, NaCN | Aldehyde, NH₃, NaCN, Enzyme |

| Stereoselectivity | Racemic | Racemic | High (>95% de) | Excellent (>99% ee) |

| Typical Yield | 70-85% | 65-80%[10] | 75-90% (after separation)[10] | 80-95%[10] |

| Key Intermediate | α-Aminonitrile | 5-Substituted Hydantoin | Diastereomeric Nitriles | Racemic α-Aminonitrile |

| Primary Advantage | Simplicity, Low Cost | Crystalline Intermediate | High Enantiopurity | High Yield & Enantiopurity |

| Primary Drawback | Racemic Product, HCN | Racemic, Harsh Hydrolysis | Cost of Chiral Auxiliary | Enzyme Cost & Stability |

| Scalability | High | High[10] | Moderate to High | High[10] |

Conclusion

The synthesis of this compound can be approached through several well-established routes, each defined by its unique set of precursors and reaction logic. The classical Strecker and Bucherer-Bergs reactions offer robust, scalable, but non-stereoselective pathways starting from the fundamental precursors: 4-methoxybenzaldehyde , a cyanide source , and an ammonia/carbonate source . For applications demanding high optical purity, asymmetric methods employing chiral auxiliaries or, more efficiently, chemoenzymatic strategies, have become the methods of choice. Understanding the interplay between these precursors and the mechanistic pathways is paramount for any researcher aiming to synthesize this or related non-proteinogenic amino acids for advanced applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of methoxyphenylacetic acid isomers

An In-Depth Technical Guide to the Biological Roles of Methoxyphenylacetic Acid Isomers

Executive Summary

Methoxyphenylacetic acid (MPAA), an aromatic carboxylic acid, exists as three distinct positional isomers: 2-methoxyphenylacetic acid (ortho), 3-methoxyphenylacetic acid (meta), and 4-methoxyphenylacetic acid (para). While structurally similar, these isomers exhibit a remarkable divergence in their biological roles, spanning plant physiology, human metabolism, and disease diagnostics. This guide provides a detailed exploration of the isomer-specific functions of MPAA, moving beyond simple descriptions to elucidate the underlying mechanisms and their implications in research and drug development. We will examine 4-MPAA as an endogenous human catecholamine metabolite and a promising biomarker for non-small cell lung cancer, 3-MPAA as a potent phytotoxin involved in plant-pathogen interactions, and 2-MPAA as a key synthetic precursor in the pharmaceutical industry. This document synthesizes current knowledge, presents key experimental methodologies, and offers insights into the causality behind analytical choices, serving as a critical resource for researchers in biochemistry, pharmacology, and plant sciences.

Part 1: Foundational Chemistry of MPAA Isomers

The biological activity of any molecule is inextricably linked to its structure. The position of the single methoxy (-OCH₃) group on the phenyl ring of phenylacetic acid dictates the electronic properties, steric hindrance, and ultimately, the ability of each MPAA isomer to interact with biological systems.

Table 1: Physicochemical Properties of MPAA Isomers

| Property | 2-Methoxyphenylacetic Acid | 3-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |

| CAS Number | 93-25-4[1] | 1798-09-0 | 104-01-8[2] |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃ | C₉H₁₀O₃[2] |

| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol | 166.17 g/mol [2] |

| Melting Point | 123 °C[3] | N/A | 84-86 °C[4] |

| Appearance | White to off-white crystalline solid[5] | N/A | Pale yellow or off-white flakes[2] |

Part 2: The Para Isomer: 4-Methoxyphenylacetic Acid (4-MPAA)

The para-substituted isomer is the most extensively studied in biological systems, with defined roles as an endogenous metabolite in humans and a bioactive compound in plants and fungi.

Role in Human Metabolism and Disease

4-MPAA is a naturally occurring metabolite found in human biofluids, including blood, urine, and cerebrospinal fluid. Its origin is linked to the metabolism of catecholamines, a class of crucial neurotransmitters and hormones. This positions 4-MPAA as a downstream product in pathways involving dopamine and norepinephrine, analogous to the well-known metabolite Homovanillic Acid (HVA).

The most significant clinical application of 4-MPAA to date is its identification as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[6] A metabolomics study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) identified 4-MPAA as one of three metabolites with high sensitivity and specificity for discriminating between NSCLC patients and healthy controls.[4][6][7] This suggests that altered catecholamine metabolism or other metabolic dysregulations in cancer cells may lead to detectable changes in 4-MPAA levels, presenting a promising avenue for non-invasive diagnostics.[4][7]

Role in Plant and Fungal Systems

In the botanical realm, 4-MPAA functions as a plant metabolite and growth retardant.[2] It has been shown to inhibit the germination of cress and lettuce seeds, indicating its role in regulating plant development.[2][8] Unlike classic auxins such as Indole-3-acetic acid (IAA) or even its parent compound Phenylacetic Acid (PAA), which typically promote cell elongation at low concentrations, 4-MPAA primarily exhibits inhibitory effects.[9][10] This compound has also been identified as a metabolite in fungi, including Aspergillus niger, highlighting its presence across different biological kingdoms.[2]

Part 3: The Meta Isomer: 3-Methoxyphenylacetic Acid (3-MPAA)

The biological activity of 3-MPAA is predominantly characterized by its role as a phytotoxin in plant-pathogen interactions.

Phytotoxicity and Impact on Symbiosis

3-MPAA is produced by Rhizoctonia solani, a soil-borne fungal pathogen that affects a wide range of crops. In soybeans, 3-MPAA has been identified as a key phytotoxic compound responsible for impairing symbiotic nitrogen fixation. It achieves this by disrupting the function of root nodules, which house the nitrogen-fixing bacteria. This leads to reduced plant growth and overall vitality. The mechanism underscores a sophisticated form of chemical warfare employed by the pathogen to weaken its host.

Potential Role as a Uremic Toxin

While direct evidence is still emerging, the structural similarity of 3-MPAA to known uremic toxins warrants investigation. The parent compound, phenylacetic acid, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD) and contributes to systemic inflammation by priming polymorphonuclear leucocytes.[11] Many gut-derived aromatic acids, such as indoxyl sulfate and p-cresyl sulfate, are recognized as significant contributors to the pathophysiology of CKD.[12][13][14] Given that 3-MPAA can be produced by microorganisms, its potential absorption from the gut and accumulation in CKD is a plausible hypothesis that merits further study.

Part 4: The Ortho Isomer: 2-Methoxyphenylacetic Acid (2-MPAA)

Compared to its para and meta counterparts, 2-MPAA has a less defined endogenous biological role. Its primary significance lies in its application as a versatile intermediate in organic synthesis for the pharmaceutical industry.[5]

It is used as a building block for the synthesis of various analgesic and anti-inflammatory agents.[5] Interestingly, 2-MPAA has been detected in the plasma of cancer patients undergoing chemotherapy, suggesting it may be a metabolite of certain xenobiotics or a marker of a specific metabolic state induced by treatment.[3]

Part 5: Methodologies for Isomer-Specific Analysis

The structural similarity of the three MPAA isomers necessitates high-resolution analytical techniques for their separation and quantification. The choice of methodology is critical for accurately assessing the biological role of each specific isomer.

Key Experimental Protocol: Quantification of MPAA Isomers in Plasma

This protocol provides a self-validating workflow for the simultaneous quantification of 2-, 3-, and 4-MPAA from human plasma using UPLC-MS/MS, a technique that provides both high separation efficiency and mass-based specificity.

Rationale: The combination of liquid chromatography (LC) to separate the isomers in time and tandem mass spectrometry (MS/MS) to specifically detect each isomer based on its unique parent-daughter ion transition provides the highest level of confidence in identification and quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw 100 µL of plasma on ice. Spike with a known concentration of a stable isotope-labeled internal standard (e.g., 4-MPAA-d₃) to account for matrix effects and extraction losses.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. The use of a 4:1 organic solvent to plasma ratio ensures efficient protein removal.

-

Vortex for 1 minute, then incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The low temperature maintains sample integrity.

-

-

Extraction and Concentration:

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C. This step concentrates the analytes without thermal degradation.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This ensures compatibility with the chromatographic system.

-

-

Chromatographic Separation:

-

Inject 5 µL of the reconstituted sample onto a C18 reverse-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Employ a gradient elution method. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. This gradient is designed to effectively separate the slightly different polarities of the isomers.[15]

-

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for each isomer and the internal standard. This provides exquisite specificity.

-

Example Transition: m/z 165 -> m/z 121 (corresponding to the loss of CO₂).

-

-

Quantification:

-

Generate a standard curve using known concentrations of all three isomers.

-

Quantify the concentration of each isomer in the plasma samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

-

Conclusion and Future Directions

The methoxyphenylacetic acid isomers serve as a compelling example of how subtle changes in chemical structure can lead to profoundly different biological functions. 4-MPAA is emerging as a significant endogenous metabolite and disease biomarker, 3-MPAA is a specialized phytotoxin in ecological conflicts, and 2-MPAA is a valuable tool for synthetic chemistry.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of 4-MPAA in humans to better understand its role in pathophysiology.

-

Validating 4-MPAA as a clinical biomarker for NSCLC in larger, prospective patient cohorts.

-

Investigating the potential for 3-MPAA and other microbial aromatic acids as uremic toxins and their contribution to CKD progression.

-

Exploring the potential neuroactive properties of 2-MPAA derivatives, given its use as a precursor for CNS-acting drugs.

A deeper understanding of these distinct isomers will continue to provide valuable insights into metabolic pathways, disease mechanisms, and opportunities for therapeutic and diagnostic innovation.

References

- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyphenylacetic acid | 93-25-4 | FM25266 | Biosynth [biosynth.com]

- 4. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-methoxyphenylacetic acid (CHEBI:55501) [ebi.ac.uk]

- 9. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 11. The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Food-Derived Uremic Toxins in Chronic Kidney Disease [mdpi.com]

- 14. What is new in uremic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

"2-Amino-2-(4-methoxyphenyl)acetic acid" in medicinal chemistry

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic Acid in Medicinal Chemistry

Authored for Drug Discovery & Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a non-proteinogenic α-amino acid of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies with a focus on achieving stereochemical control, and illuminate its pivotal role as a versatile chiral building block. A core focus will be placed on its application as a foundational scaffold in the design and development of novel agonists for the G protein-coupled receptor 88 (GPR88), a promising therapeutic target for neurological and psychiatric disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their discovery programs.

Introduction: The Strategic Value of a Versatile Scaffold

This compound, often referred to as 4-methoxyphenylglycine, is a synthetic α-amino acid that has emerged as a high-value scaffold in modern drug discovery.[1] Structurally, it is distinguished by an amino acid core, which imparts polarity and hydrogen bonding capabilities, and a 4-methoxyphenyl group. This methoxy-substituted phenyl ring is a critical feature, enhancing the molecule's lipophilicity compared to simpler amino acids like glycine or phenylalanine, a property that can significantly influence its biological activity and pharmacokinetic profile.[1]

While not incorporated into proteins, its true value lies in its utility as a chiral building block. The ability to synthesize this compound in an enantiomerically pure form allows for the precise, three-dimensional construction of complex molecules designed to interact with specific biological targets. Its applications are diverse, but it has gained particular prominence as the foundational structure for a new class of agonists targeting the orphan G protein-coupled receptor 88 (GPR88), offering a new avenue for treating striatal-associated disorders.[2][3]

Physicochemical Properties and Structural Analysis

The utility of this compound in drug design is rooted in its distinct molecular properties. The interplay between its polar amino acid backbone and its more lipophilic aromatic side chain governs its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][4] |

| Molecular Weight | 181.19 g/mol | [4] |

| CAS Number | 19789-59-4 | |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Methoxyphenylglycine, Amino(4-methoxyphenyl)acetic acid | [5] |

Causality of Structural Features:

-

α-Amino Acid Core: The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) group makes the molecule zwitterionic at physiological pH. This core is responsible for its ability to form key hydrogen bonds and salt bridges with biological targets, such as enzyme active sites or receptor binding pockets.

-

4-Methoxyphenyl Group: This group is the primary determinant of the molecule's non-polar character. The methoxy (-OCH₃) substituent is an electron-donating group, which can influence the electronics of the aromatic ring. Crucially, it increases lipophilicity, which can enhance membrane permeability and oral bioavailability—key considerations in drug design.[1] The para substitution pattern provides a defined vector for extending the molecule into a receptor's binding pocket, making it an ideal anchor point for further chemical modification.

Synthesis Strategies: The Pursuit of Chirality

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic routes to produce enantiomerically pure this compound is of paramount importance.

Classical Approach: The Strecker Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes.[6][7] It offers a straightforward and robust pathway to the racemic form of 4-methoxyphenylglycine, which can then be resolved into its constituent enantiomers through classical resolution techniques (e.g., diastereomeric salt formation with a chiral acid or base).

Experimental Protocol: Racemic Strecker Synthesis

-

Step 1: Imine Formation. To a solution of 4-methoxybenzaldehyde in methanol, add an equimolar amount of ammonium chloride followed by sodium cyanide. The reaction is typically stirred at room temperature. Causality: The aldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine. This electrophilic imine is the key intermediate.

-

Step 2: Aminonitrile Formation. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form an α-aminonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Hydrolysis. The resulting α-aminonitrile is isolated and then subjected to acidic or basic hydrolysis. Refluxing in aqueous HCl is a common method. Causality: The nitrile group is hydrolyzed to a carboxylic acid, yielding the final α-amino acid product.

-

Step 4: Purification. After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid, causing it to precipitate out of the solution. The solid product is then collected by filtration and can be further purified by recrystallization.

Caption: Workflow of the Strecker synthesis for 4-methoxyphenylglycine.

Modern Asymmetric Synthesis Methodologies

While the Strecker synthesis is effective, modern drug development demands more efficient, direct access to single enantiomers. Asymmetric synthesis methods achieve this by using a chiral influence to control the stereochemical outcome of the reaction.

Conceptual Framework for Asymmetric Synthesis

The core principle involves creating a diastereomeric transition state that favors the formation of one enantiomer over the other. This is typically achieved using either a chiral auxiliary or a chiral catalyst.

-

Chiral Auxiliaries: A chiral auxiliary, such as the well-established tert-butanesulfinamide developed by the Ellman lab, is temporarily attached to the substrate.[8] It sterically directs the addition of a nucleophile to one face of the molecule. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product. This method is highly reliable and provides high diastereoselectivity.

-

Catalytic Asymmetric Hydrogenation: This elegant approach involves the hydrogenation of a prochiral dehydroamino acid precursor using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., chiral bisphosphines).[9] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to a specific face of the double bond, thus setting the stereocenter with high enantioselectivity. This method is highly atom-economical.

Caption: Generalized workflow for asymmetric amino acid synthesis.

Core Application: A Scaffold for GPR88 Agonists

The orphan receptor GPR88 is a highly promising therapeutic target due to its specific expression in the striatum and its implication in various central nervous system disorders, including substance use disorder, psychosis, and movement disorders.[2][3] The discovery of potent and selective agonists has been a major goal, and this compound has proven to be an essential starting point for this endeavor.

From Scaffold to Lead Compound: A SAR-Guided Journey

Researchers have successfully used the 4-methoxyphenylglycine framework as a template to design novel GPR88 agonists.[3] Structure-activity relationship (SAR) studies have revealed key insights into the molecular features required for potent agonist activity.

-

Amine Group Modification: The primary amine of the scaffold is a critical handle for modification. SAR studies have shown that this amine can be replaced by amides, esters, and even bioisosteric heterocycles like 1,3,4-oxadiazoles, leading to compounds with significantly improved potency and modified physicochemical properties, such as reduced lipophilicity.[2]

-

Phenyl Group on Amide Cap: When the amine is converted to an amide, the nature of the "capping" group is crucial. A phenyl group on the amide cap is often essential for activity, though its tolerance for substitution is limited, indicating a specific and constrained binding pocket.[3]

-

Alkoxy Chain: The methoxy group on the core phenyl ring can be extended. Longer alkoxy chains have been explored to optimize lipophilicity and potency, demonstrating the tunability of the scaffold.[2]

This progression from a simple building block to a highly potent and optimized lead compound exemplifies a classic medicinal chemistry workflow.

Caption: Logical workflow from the core scaffold to a GPR88 agonist.

Conclusion and Future Perspectives

This compound is far more than a simple chemical reagent; it is a strategically valuable asset in the medicinal chemist's toolbox. Its unique combination of an amino acid core and a tunable lipophilic side chain makes it an ideal starting point for constructing complex, biologically active molecules. The successful development of GPR88 agonists from this scaffold highlights its potential and provides a clear blueprint for future discovery efforts.

Future research will likely focus on several key areas:

-

New Synthetic Methods: Continued innovation in catalytic asymmetric synthesis will provide even more efficient and sustainable routes to this and related amino acids.

-

Scaffold for New Targets: The successful application in GPR88 research will undoubtedly inspire its use as a scaffold for designing ligands for other CNS and peripheral targets.

-

Peptidomimetics: Incorporation of this non-natural amino acid into peptide sequences is a promising strategy for developing peptidomimetics with enhanced stability and novel pharmacological profiles.

By understanding its properties, synthesis, and proven applications, research and development teams can effectively harness the power of this compound to accelerate the discovery of next-generation therapeutics.

References

- 1. CAS 19789-59-4: this compound [cymitquimica.com]

- 2. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H11NO3 | CID 265442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. renyi.hu [renyi.hu]

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical development and medicinal chemistry. We present a detailed protocol based on the robust and widely applicable Strecker synthesis. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and provides key data for product validation. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Significance

This compound, also known as 4-methoxyphenylglycine, is a valuable chiral building block. Its structural motif is incorporated into various pharmaceutically active compounds. The presence of the methoxy-substituted phenyl ring and the α-amino acid functionality allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.

The synthesis of such α-amino acids can be approached through several established methods. The most classical and reliable routes include the Strecker synthesis and the Bucherer-Bergs reaction.[1] The Strecker synthesis, first reported by Adolph Strecker, is a two-step process that builds the amino acid from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[2][3] The Bucherer-Bergs reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5] Modern chemoenzymatic methods also offer high efficiency and enantioselectivity.[1]

For this guide, we will focus on the Strecker synthesis due to its versatility, straightforward execution, and reliance on readily available starting materials.[6]

The Strecker Synthesis: Mechanism and Rationale

The Strecker synthesis proceeds in two distinct stages. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: α-Aminonitrile Formation This stage involves a one-pot, three-component reaction between 4-methoxybenzaldehyde, an ammonia source (ammonium chloride), and a cyanide source (sodium cyanide).

-

Imine Formation: Ammonia, in equilibrium with the ammonium salt, performs a nucleophilic attack on the carbonyl carbon of 4-methoxybenzaldehyde. This is followed by dehydration to form an imine intermediate.[2]

-

Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic imine carbon to form the stable α-aminonitrile, 2-amino-2-(4-methoxyphenyl)acetonitrile.[3]

Stage 2: Hydrolysis of the Nitrile The α-aminonitrile intermediate is subsequently hydrolyzed under acidic conditions to yield the final carboxylic acid.

-

Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., HCl), increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: Water molecules attack the nitrile carbon, leading to a series of proton transfers and tautomerization steps.

-

Ammonia Elimination: This process ultimately results in the formation of a carboxylic acid and the release of an ammonium ion, yielding the desired this compound as a racemic mixture.[2][3]

Caption: Overall reaction pathway for the Strecker synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | Starting aldehyde |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.4 g (0.11 mol) | EXTREMELY TOXIC |

| Ammonium Chloride | NH₄Cl | 53.49 | 6.4 g (0.12 mol) | Ammonia source |

| Methanol | CH₃OH | 32.04 | 100 mL | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | For hydrolysis |

| Ammonia Solution (aq.) | NH₃ | 17.03 | As needed | For neutralization |

| Deionized Water | H₂O | 18.02 | As needed |

3.2. Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

pH meter or pH paper

3.3. Safety Precautions

-

Cyanide Hazard: Sodium cyanide is a fast-acting and potent poison. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use.

-

Acid/Base Handling: Concentrated hydrochloric acid and ammonia are corrosive and have noxious fumes. Handle with care in a fume hood.

-

Quenching Cyanide Waste: All glassware and waste solutions containing cyanide must be quenched by adding to a stirred, basic solution of sodium hypochlorite (bleach) before disposal.

3.4. Step-by-Step Procedure

Part A: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile

-

Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel in a chemical fume hood.

-

Reagent Addition: To the flask, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.

-

Ammonia Source: In a separate beaker, dissolve ammonium chloride (6.4 g, 0.12 mol) in 20 mL of deionized water. Add this solution to the flask.

-

Cyanide Addition: In another beaker, carefully dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of deionized water. CAUTION: EXTREMELY TOXIC. Place this solution in the dropping funnel.

-

Reaction: Cool the reaction flask in an ice bath to 0-5 °C. Begin adding the sodium cyanide solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight). The formation of a precipitate may be observed.

-

Isolation of Intermediate: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold methanol. The crude α-aminonitrile can be used directly in the next step.

Part B: Hydrolysis to this compound

-

Setup: Transfer the crude α-aminonitrile to a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Acid Hydrolysis: Carefully add 50 mL of concentrated hydrochloric acid to the flask. CAUTION: EXOTHERMIC REACTION.

-

Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by TLC until the starting aminonitrile is consumed.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. A precipitate of the amino acid hydrochloride salt may form.

-

Precipitation of Product: Slowly and carefully neutralize the acidic solution by adding aqueous ammonia dropwise with vigorous stirring. Monitor the pH. The amino acid will precipitate at its isoelectric point (typically pH 5-7).

-

Isolation: Allow the mixture to stand in the ice bath for 1 hour after neutralization. Collect the white solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium chloride, followed by a final wash with cold ethanol (20 mL).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 60-75%.

3.5. Purification

The crude product can be purified by recrystallization.[7] A common solvent system is hot water or an ethanol/water mixture. Dissolve the crude amino acid in a minimum amount of boiling solvent, allow it to cool slowly to room temperature, and then cool in an ice bath to induce crystallization. Collect the purified crystals by filtration.

Characterization and Data Validation

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.[8]

Caption: Experimental workflow from starting materials to purified product.

4.1. Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.3-7.4 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~4.5-4.6 (s, 1H, α-CH), 3.8 (s, 3H, -OCH₃). Note: Peaks for -NH₂ and -COOH protons may be broad or exchange with D₂O.[9] |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~160 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~57 (α-CH), ~55 (-OCH₃). |

| IR (KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H and N-H stretch), ~1700 (C=O stretch), ~1610, ~1510 (aromatic C=C stretch), ~1250 (C-O stretch). |

| Mass Spec (ESI+) | m/z: 182.08 [M+H]⁺. Exact Mass: 181.07.[10] |

Conclusion

The Strecker synthesis provides a reliable and scalable method for the preparation of this compound.[6] This application note details a robust protocol, from the initial reaction setup to the final characterization of the product. Adherence to the described safety protocols, particularly concerning the handling of sodium cyanide, is paramount for a successful and safe synthesis. The provided characterization data serves as a benchmark for validating the identity and purity of the final compound, ensuring its suitability for downstream applications in research and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound(19789-59-4) 1H NMR [m.chemicalbook.com]

- 10. This compound | C9H11NO3 | CID 265442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Analytical Significance of 2-Amino-2-(4-methoxyphenyl)acetic acid